molecular formula C13H16N2O4S B8398046 (2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

Cat. No.: B8398046
M. Wt: 296.34 g/mol
InChI Key: HRDMCEZUARWMSZ-UHFFFAOYSA-N
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Description

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

2-(2-methoxy-5-morpholin-4-ylanilino)-2-sulfanylideneacetic acid

InChI

InChI=1S/C13H16N2O4S/c1-18-11-3-2-9(15-4-6-19-7-5-15)8-10(11)14-12(20)13(16)17/h2-3,8H,4-7H2,1H3,(H,14,20)(H,16,17)

InChI Key

HRDMCEZUARWMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 33.9 g (110 mmol) N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester in 652 ml boiling xylene was added 8.80 g (40 mmol) phosphorus pentasulfide in small portions over a period of 30 minutes. The mixture was refluxed for 5 hours, cooled to room temperature and filtered. The solution was extracted 7 times with 100 ml 1N NaOH. The aqueous phase was washed twice with 100 ml toluene, filtered, and treated at 0–5° C. with concentrated hydrochloric acid until pH 1 was reached. Filtration of the precipitate yielded 20.2 g (62%) (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid as yellow crystals with M.p.: 156–158° C., MS m/e (%): 297 (M+H+, 100).
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N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester
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Synthesis routes and methods II

Procedure details

In accordance with scheme 1, the compounds of formula I are prepared as follows: Diethyl oxalate (2) is heated to about 120° C. 2-Methoxy-5-morpholin-4-yl-phenylamine (1) is added very cautiously in small quantities and the mixture is heated for 90 minutes at about 180° C. After cooling to room temperature and filtration n-hexane is added. The resulting precipitate is collected by filtration. After washing with hexane and drying N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester (3) is obtained. Then, to the obtained compound of formula (3) in boiling xylene is added phosphorus pentasulfide in small portions over a period of about 30 minutes. The mixture is refluxed for about 5 hours, cooled to room temperature and filtered. The solution is extracted with 1N NaOH. The aqueous phase is washed with toluene, filtered, and treated at 0-5° C. with concentrated hydrochloric acid until pH 1 was reached. Filtration of the precipitate yielded (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid (4).
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